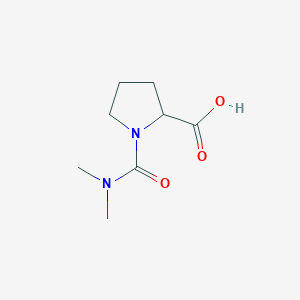![molecular formula C12H17NO5 B14011088 ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate CAS No. 59909-61-4](/img/structure/B14011088.png)
ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FURO[2,3-B]PYRIDINE-3A(6H)-CARBOXYLICACID, 2,3,7,7A-TETRAHYDRO-7A-METHOXY-2-METHYL-6-OXO-, ETHYL ESTER is a complex organic compound belonging to the class of furo[2,3-b]pyridine derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-b]pyridine derivatives typically involves multicomponent and multicatalytic reactions. One common method includes the reaction of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system formed from a gold complex and a chiral phosphoric acid . This method allows for the efficient construction of the furo[2,3-b]pyridine core with high stereoselectivity.
Industrial Production Methods
Industrial production of these compounds often employs similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
FURO[2,3-B]PYRIDINE-3A(6H)-CARBOXYLICACID, 2,3,7,7A-TETRAHYDRO-7A-METHOXY-2-METHYL-6-OXO-, ETHYL ESTER undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This reaction can simplify the molecule, making it more suitable for further modifications.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can replace existing functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Wissenschaftliche Forschungsanwendungen
FURO[2,3-B]PYRIDINE-3A(6H)-CARBOXYLICACID, 2,3,7,7A-TETRAHYDRO-7A-METHOXY-2-METHYL-6-OXO-, ETHYL ESTER has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand cellular processes and interactions.
Industry: It is used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of FURO[2,3-B]PYRIDINE-3A(6H)-CARBOXYLICACID, 2,3,7,7A-TETRAHYDRO-7A-METHOXY-2-METHYL-6-OXO-, ETHYL ESTER involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways by binding to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[3,4-b]furo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their neurotropic activity.
Furo[2,3-h]chromones: These compounds are synthesized from natural isoflavones and exhibit antibacterial, antifungal, and cytotoxic activity.
Uniqueness
FURO[2,3-B]PYRIDINE-3A(6H)-CARBOXYLICACID, 2,3,7,7A-TETRAHYDRO-7A-METHOXY-2-METHYL-6-OXO-, ETHYL ESTER stands out due to its high stereoselectivity in synthesis and its potent anticancer activity, particularly against breast cancer cell lines .
Eigenschaften
CAS-Nummer |
59909-61-4 |
|---|---|
Molekularformel |
C12H17NO5 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
ethyl 7a-methoxy-2-methyl-6-oxo-3,7-dihydro-2H-furo[2,3-b]pyridine-3a-carboxylate |
InChI |
InChI=1S/C12H17NO5/c1-4-17-10(15)11-6-5-9(14)13-12(11,16-3)18-8(2)7-11/h5-6,8H,4,7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
AUOGLYJUPXTXMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C12CC(OC1(NC(=O)C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)







![[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol](/img/structure/B14011045.png)





